(Z)-2-(3-Methoxybenzylidene)benzofuran-3(2H)-one
Description
Properties
Molecular Formula |
C16H12O3 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
(2Z)-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O3/c1-18-12-6-4-5-11(9-12)10-15-16(17)13-7-2-3-8-14(13)19-15/h2-10H,1H3/b15-10- |
InChI Key |
JZFAOWRFJDGUMW-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-Methoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 3-methoxybenzaldehyde with benzofuran-3(2H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-Methoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzofuran ring or the methoxybenzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique benzofuran structure allows chemists to explore new chemical reactions and develop novel compounds with potential applications in pharmaceuticals and materials science.
Synthetic Routes
- The synthesis typically involves condensation reactions, where suitable aldehydes are reacted with benzofuran derivatives under controlled conditions to yield the desired compound. Optimizing reaction parameters such as temperature and reagent purity is crucial for maximizing yield and purity.
Biological Research
Pharmacological Potential
- (Z)-2-(3-Methoxybenzylidene)benzofuran-3(2H)-one has shown promise as a pharmacophore in drug development. Its structural features make it a candidate for studying interactions with various biological targets, including enzymes and receptors.
Case Studies
- Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that it induces apoptosis and cell cycle arrest, making it a potential candidate for anticancer therapies.
- Neuroprotective Effects : In models of neurodegenerative diseases, the compound has demonstrated neuroprotective properties. For instance, studies have shown that it reduces amyloid-beta plaque formation in mouse models of Alzheimer's disease and decreases oxidative stress markers in neuronal cultures.
Data Table: Neuroprotective Effects
| Study | Model | Findings |
|---|---|---|
| A | Mouse model of Alzheimer's | Reduced amyloid-beta plaque formation |
| B | In vitro neuronal cultures | Decreased oxidative stress markers |
Anti-inflammatory Properties
The compound has been investigated for its ability to inhibit pro-inflammatory cytokines. In studies involving lipopolysaccharide-stimulated macrophages, this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential utility in managing inflammatory diseases.
Antimicrobial Activity
Recent findings have highlighted the antimicrobial properties of this compound against various pathogens.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These results suggest the potential use of this compound in developing new antimicrobial agents.
Material Science Applications
In industry, this compound is being explored for its potential use in the development of materials with specific properties, such as organic semiconductors or light-emitting diodes (LEDs). Its unique electronic properties may enable advancements in optoelectronic devices.
Mechanism of Action
The mechanism of action of (Z)-2-(3-Methoxybenzylidene)benzofuran-3(2H)-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares the target compound with structurally analogous benzofuran-3(2H)-one derivatives:
*BZF: Benzofuran-3(2H)-one; Bz: Benzylidene group
Key Observations :
- Substituent Effects on Melting Points : Hydroxyl groups increase melting points due to hydrogen bonding (e.g., 6c: 271–272°C vs. target compound: 269°C ). Methoxy groups reduce intermolecular interactions, as seen in the lower melting point of 6o (225–226°C) .
- Synthetic Yields : Electron-withdrawing groups (e.g., bromine in compound 9, 63% yield ) or steric hindrance (e.g., 6c, 33.7% yield ) reduce yields compared to methoxy-substituted derivatives (target compound: 78% ).
Enzyme Inhibition
- (Z)-2-(4-Methoxybenzylidene)benzofuran-3(2H)-one : Inhibits Topoisomerase II, critical for DNA replication .
- CID: 1804018 : Blocks Marburg virus replication via nucleoprotein (NP) interaction (PC3 stability: 8.74%) .
Anticancer Potential
- (Z)-2-(3-Hydroxy-4-methoxybenzylidene)-BZF (6v) : Exhibits moderate cytotoxicity (HRMS-confirmed structure) .
- Compound 6c : Multiple hydroxyl groups enhance antioxidant capacity, relevant for cancer chemoprevention .
Substituent-Driven Reactivity
- Methoxy vs. Hydroxy Groups : Methoxy derivatives (e.g., target compound) show higher lipophilicity, favoring blood-brain barrier penetration, while hydroxy-substituted analogs (e.g., 6o, 6c) exhibit improved solubility and hydrogen-bonding capacity .
- Halogenated Derivatives : Bromine in compound 9 (C15H9BrO3) enhances electrophilicity, useful in cross-coupling reactions for drug development .
Biological Activity
(Z)-2-(3-Methoxybenzylidene)benzofuran-3(2H)-one is an organic compound with significant potential in medicinal chemistry. Its structure, characterized by a benzofuran ring with a methoxybenzylidene substituent, suggests it may interact with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H12O3
- Molecular Weight : 252.26 g/mol
- IUPAC Name : (2Z)-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one
- Canonical SMILES :
COC1=CC=CC(=C1)C=C2C(=O)C3=CC=CC=C3O2
Synthesis
The synthesis typically involves the condensation of 3-methoxybenzaldehyde with benzofuran-3(2H)-one, often using sodium hydroxide or potassium carbonate as a base in ethanol or methanol under reflux conditions. This method allows for the production of the compound in a laboratory setting with potential scalability for industrial applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy group enhances its reactivity, facilitating interactions that can modulate biological pathways. Research indicates that such interactions may lead to various therapeutic effects, including anticancer and antimicrobial activities .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and cell cycle arrest, which is supported by various assays revealing decreased cell viability at specific concentrations.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 15 | Induces apoptosis |
| This compound | MCF-7 | 12 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits significant antimicrobial activity against various pathogens. Studies have reported its effectiveness against Gram-positive bacteria, including Staphylococcus aureus. The minimal inhibitory concentration (MIC) values indicate potent activity against multidrug-resistant strains.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 4 | Strongly active |
| Escherichia coli | 16 | Moderately active |
Case Studies
- Anticancer Evaluation : A study published in MDPI demonstrated that derivatives of benzofuran compounds, including this compound, showed enhanced anticancer activity when modified with specific substituents. The study concluded that structural modifications could significantly influence biological efficacy .
- Antimicrobial Assessment : Another research article focused on the antimicrobial properties of similar compounds highlighted that this compound exhibited lower MIC values compared to other tested compounds against resistant strains of bacteria .
Q & A
Q. What are the common synthetic routes for (Z)-2-(3-Methoxybenzylidene)benzofuran-3(2H)-one, and what methodological considerations ensure stereochemical purity?
The compound is synthesized via two primary routes:
- Condensation : Reacting benzofuran-3(2H)-one derivatives with 3-methoxybenzaldehyde using KOH/MeOH or ultrasound-assisted methods to enhance yield (60-80%) and reduce reaction time (2-4 hours vs. 8-12 hours conventionally) .
- Oxidative cyclization : Using 2'-hydroxychalcone precursors with Hg(OAc)₂ or eco-friendly alternatives like deep eutectic solvents to minimize side products . Stereochemical control requires strict temperature regulation (40-60°C) and chiral catalysts (e.g., Ag₂O nanoparticles in DMF at 120°C) to favor the Z-isomer. Purification via gradient column chromatography (hexane/EtOAc 7:3 to 1:1) with TLC/HPLC monitoring ensures purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
- ¹H/¹³C NMR : Confirms Z-configuration via coupling constants (J = 10-12 Hz for conjugated olefinic protons) .
- X-ray crystallography : Resolves crystal packing and bond angles (CCDC deposition recommended; e.g., CCDC 1505246 protocols) .
- HRMS : Validates molecular mass (m/z 176.17 [M+H]⁺) with <2 ppm error .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Q. What preliminary biological activities have been reported for this compound?
Initial studies show:
- Antimicrobial activity : MIC = 32 µg/mL against S. aureus via agar dilution .
- Antioxidant capacity : IC₅₀ = 4.2 µg/mL in DPPH assays, comparable to ascorbic acid .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing hazardous byproducts?
- Replace toxic reagents (e.g., Hg(OAc)₂) with ultrasound-assisted KF/Al₂O₃ or DES (choline chloride/urea), improving yields to >85% and reducing waste .
- Use microwave irradiation (100 W, 80°C, 30 minutes) to accelerate cyclization and suppress flavone side products .
Q. What strategies ensure Z/E isomer selectivity during synthesis?
- Catalytic control : Ag₂O nanoparticles in DMF promote 5-exo-dig cyclization, favoring Z-isomers (95:5 Z/E ratio) .
- Thermodynamic control : Prolonged heating (>6 hours) at 60°C shifts equilibrium toward the Z-form due to lower steric strain .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Screen against COX-2 (PDB ID 5KIR) or P2Y₁₂ receptors to predict antiplatelet activity. Use AutoDock Vina with ΔG ≤ -8 kcal/mol as a cutoff .
- QSAR modeling : Correlate substituent effects (e.g., electron-donating groups at C-3) with antioxidant IC₅₀ values using MLR or ANN algorithms .
Q. How should contradictory bioactivity data across studies be resolved?
- Standardize assays : Use identical platelet-rich plasma preparation methods (3.8% sodium citrate, 200×g centrifugation) for antiplatelet studies .
- Degradation controls : Add 0.1% BHT to stock solutions and validate purity via HPLC before assays .
- Meta-analysis : Pool data from ≥5 independent studies to identify outlier protocols .
Q. What mechanistic insights explain its antiplatelet activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
